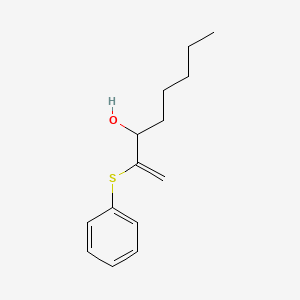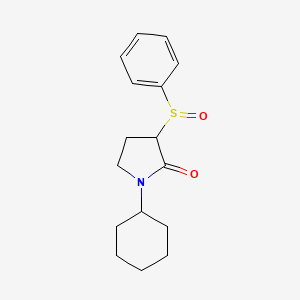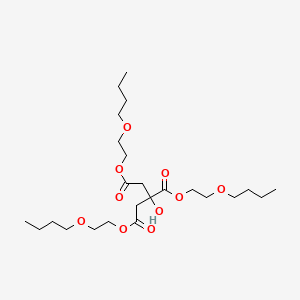
Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate involves the esterification of citric acid with diethylene glycol. The reaction typically occurs under controlled temperature conditions, ranging from 150°C to 220°C, to ensure efficient esterification . The resulting product is characterized by its hydroxyl number and viscosity, which are critical parameters for its application in foam production .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of effective catalysts to reduce reaction time and energy consumption. The compound is produced in amounts that can be directly utilized in the manufacturing of polyurethane-polyisocyanurate foams .
Chemical Reactions Analysis
Types of Reactions
Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including esterification, etherification, and glycolysis . These reactions are essential for its application in different industrial processes.
Common Reagents and Conditions
The common reagents used in these reactions include citric acid, diethylene glycol, and various catalysts to enhance reaction efficiency . The conditions typically involve elevated temperatures and controlled environments to ensure optimal reaction rates and product quality .
Major Products Formed
The major products formed from these reactions are primarily used in the production of rigid foams. These foams exhibit properties such as high compressive strength, low thermal conductivity, and reduced flammability .
Scientific Research Applications
Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with various molecular targets and pathways. The compound acts as a cross-linking agent in the formation of rigid foams, enhancing their structural integrity and thermal stability . The molecular pathways involved include esterification and etherification reactions, which contribute to the compound’s effectiveness in foam production .
Comparison with Similar Compounds
Similar Compounds
Tris(2-butoxyethyl) phosphate: This compound is an organic flame retardant and plasticizer used in various commercial products.
Tris(2-chloroethyl) phosphate: Known for its flame-retardant properties, it is used in textiles and foams.
Tris(2-ethylhexyl) phosphate: Another flame retardant used in polymers and hydraulic fluids.
Uniqueness
Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its specific application in the production of rigid polyurethane-polyisocyanurate foams. Its properties, such as high compressive strength and low thermal conductivity, make it particularly suitable for this purpose . Additionally, its synthesis from citric acid and diethylene glycol provides a cost-effective and environmentally friendly production method .
Properties
CAS No. |
64896-67-9 |
|---|---|
Molecular Formula |
C24H44O10 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C24H44O10/c1-4-7-10-29-13-16-32-21(25)19-24(28,23(27)34-18-15-31-12-9-6-3)20-22(26)33-17-14-30-11-8-5-2/h28H,4-20H2,1-3H3 |
InChI Key |
ANRMGHWPWQDWGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)CC(CC(=O)OCCOCCCC)(C(=O)OCCOCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


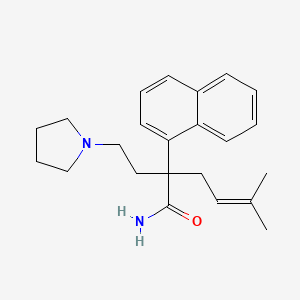

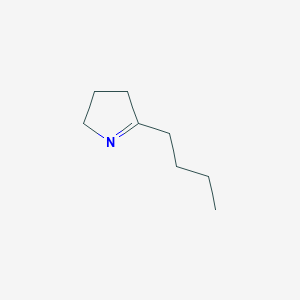
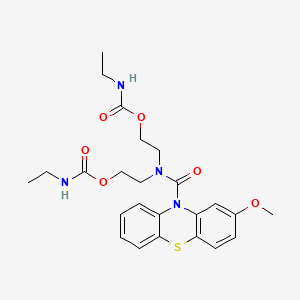
![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)

![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
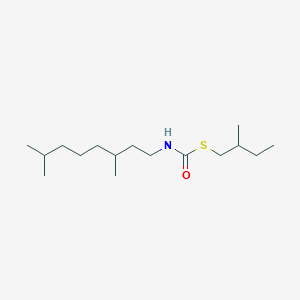
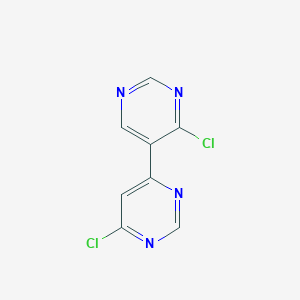
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)

